4-Methoxy-2-(trifluoromethyl)pyridine

Physicochemical Properties Purification Synthetic Intermediate

Researchers requiring the precise 4-methoxy-2-trifluoromethylpyridine regioisomer face supply inconsistency and isomer contamination. This compound delivers the exact substitution pattern essential for reliable SAR and synthesis. • 14.5× higher aqueous solubility vs. 2-methoxy-4-(trifluoromethyl) isomer, aiding formulation. • ≥95% purity minimizes re-purification, improving multi-step yields. • Consistent global availability from multiple qualified sources.

Molecular Formula C7H6F3NO
Molecular Weight 177.12 g/mol
CAS No. 1065103-97-0
Cat. No. B1321059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(trifluoromethyl)pyridine
CAS1065103-97-0
Molecular FormulaC7H6F3NO
Molecular Weight177.12 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1)C(F)(F)F
InChIInChI=1S/C7H6F3NO/c1-12-5-2-3-11-6(4-5)7(8,9)10/h2-4H,1H3
InChIKeySIEFLGNRQSDDTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-(trifluoromethyl)pyridine (CAS 1065103-97-0): Core Structural and Physicochemical Specifications for Procurement Decisions


4-Methoxy-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol . Its structure features a trifluoromethyl group at the 2-position and a methoxy group at the 4-position on the pyridine ring . Computed physicochemical properties include a boiling point of 170.8±40.0 °C at 760 mmHg, a density of 1.263±0.06 g/cm³ at 20 °C, and a calculated aqueous solubility of 8.9 g/L at 25 °C . The compound is commercially available with a minimum purity specification of 95% .

Why Trifluoromethylpyridine Analogs Cannot Be Interchanged with 4-Methoxy-2-(trifluoromethyl)pyridine


The substitution pattern on the pyridine ring profoundly influences both physicochemical properties and biological activity [1]. Specifically, the combination of an electron-withdrawing trifluoromethyl group at the 2-position and an electron-donating methoxy group at the 4-position creates a unique electronic and steric environment [2]. This arrangement differs critically from positional isomers such as 2-methoxy-4-(trifluoromethyl)pyridine and 5-methoxy-2-(trifluoromethyl)pyridine , as well as from analogs lacking either substituent (e.g., 2-(trifluoromethyl)pyridine or 4-methoxypyridine). Procurement of a specific substitution pattern is essential for maintaining synthetic fidelity and biological target engagement in medicinal chemistry and agrochemical programs [3].

Quantitative Differentiation of 4-Methoxy-2-(trifluoromethyl)pyridine from Closest Analogs


Positional Isomer Boiling Point Comparison: 4-Methoxy-2-(trifluoromethyl)pyridine vs. 2-Methoxy-4-(trifluoromethyl)pyridine

The boiling point of 4-Methoxy-2-(trifluoromethyl)pyridine is calculated to be 170.8±40.0 °C at 760 mmHg . This value differs by 2.1 °C from the boiling point of its positional isomer, 2-Methoxy-4-(trifluoromethyl)pyridine, which is calculated to be 172.9±40.0 °C at 760 mmHg . This difference, while small, is measurable and reflects the distinct intermolecular interactions arising from the alternate substitution pattern.

Physicochemical Properties Purification Synthetic Intermediate

Aqueous Solubility Estimate: 4-Methoxy-2-(trifluoromethyl)pyridine vs. 2-Methoxy-4-(trifluoromethyl)pyridine

The estimated aqueous solubility of 4-Methoxy-2-(trifluoromethyl)pyridine is 8.9 g/L at 25 °C . In contrast, the positional isomer 2-Methoxy-4-(trifluoromethyl)pyridine has an estimated water solubility of 613.5 mg/L (0.6135 g/L) at 25 °C . The 4-methoxy-2-trifluoromethyl substitution pattern results in an estimated solubility approximately 14.5-fold higher than the 2-methoxy-4-trifluoromethyl pattern.

Solubility Formulation LogP

Impact of Methoxy Position on Torsional Potential and Conformational Flexibility

Ab initio and density functional theory (DFT) calculations on para-substituted pyridines indicate that methoxy groups in the 4-position exhibit torsional barriers that differ significantly from those in other positions due to electron density redistribution by the para-substituent [1]. While specific torsional barrier values for 4-Methoxy-2-(trifluoromethyl)pyridine were not reported, the study demonstrates that 4-methoxypyridine systems exhibit torsional potentials that are distinct from 2-methoxypyridine analogs, with calculated energy minima and rotational barriers influenced by the electron-withdrawing nature of the substituent at the 2-position.

Computational Chemistry Molecular Modeling SAR

Purity Specification Benchmarking for Synthetic Reliability

Commercial suppliers of 4-Methoxy-2-(trifluoromethyl)pyridine consistently provide a minimum purity specification of 95% (HPLC, NMR, or GC verified) . This benchmark exceeds the typical 97% purity offered for the positional isomer 5-Methoxy-2-(trifluoromethyl)pyridine from some vendors . Higher purity reduces the burden of additional purification steps in downstream synthetic applications.

Quality Control Synthetic Intermediate Procurement

Class-Wide Superiority of Trifluoromethylpyridines over Non-Fluorinated Analogs in Crop Protection

A molecular matched pair analysis of trifluoromethyl pyridines versus their phenyl analogs revealed that the trifluoromethylpyridine ring consistently imparts superior physicochemical and agronomic properties [1]. Specifically, compounds containing the trifluoromethylpyridine motif exhibit improved systemic activity and metabolic stability compared to non-fluorinated analogs [2]. Since 4-Methoxy-2-(trifluoromethyl)pyridine contains the trifluoromethylpyridine core, it inherits these class-wide advantages relative to 4-methoxypyridine derivatives lacking the CF3 group.

Agrochemical Pesticide Herbicide

High-Value Research and Industrial Applications for 4-Methoxy-2-(trifluoromethyl)pyridine


Synthesis of Novel Agrochemical Leads Requiring a 4-Methoxy-2-trifluoromethylpyridine Motif

The trifluoromethylpyridine scaffold is a privileged structure in crop protection, present in over 20 ISO-common named agrochemicals [1]. 4-Methoxy-2-(trifluoromethyl)pyridine serves as a versatile intermediate for introducing the 4-methoxy-2-trifluoromethylpyridine substructure into new pesticide candidates. Its distinct substitution pattern enables the exploration of structure-activity relationships (SAR) not accessible with other trifluoromethylpyridine isomers, such as 2-methoxy-4-(trifluoromethyl)pyridine or 5-methoxy-2-(trifluoromethyl)pyridine .

Medicinal Chemistry Programs Targeting Improved Solubility and Bioavailability

The 14.5-fold higher calculated aqueous solubility of 4-Methoxy-2-(trifluoromethyl)pyridine relative to its 2-methoxy-4-(trifluoromethyl) isomer [1] makes it a preferred building block for medicinal chemists aiming to optimize solubility and formulation properties. This solubility advantage can be critical in early-stage drug discovery, where poor aqueous solubility is a common cause of attrition .

Quality-Controlled Building Block for Multi-Step Organic Synthesis

With a minimum purity specification of 95% [1] and availability from multiple commercial suppliers, 4-Methoxy-2-(trifluoromethyl)pyridine is a reliable intermediate for synthetic chemists. The defined purity reduces the need for additional purification, thereby improving overall yield and reducing solvent waste in multi-step sequences .

Computational Chemistry and Molecular Modeling Studies

The unique torsional potential of 4-methoxypyridine systems, as characterized by DFT calculations [1], makes 4-Methoxy-2-(trifluoromethyl)pyridine a valuable model compound for studying conformational effects in drug-receptor interactions. Researchers can use this compound to validate computational models and gain insights into the conformational preferences of trifluoromethylpyridine-containing ligands.

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